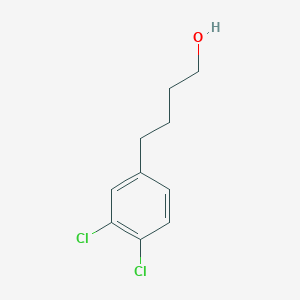
4-(3,4-Dichlorophenyl)butan-1-ol
Descripción general
Descripción
4-(3,4-Dichlorophenyl)butan-1-ol is a useful research compound. Its molecular formula is C10H12Cl2O and its molecular weight is 219.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(3,4-Dichlorophenyl)butan-1-ol is an organic compound notable for its potential therapeutic applications due to its unique structural features. The compound consists of a butanol moiety substituted with a dichlorophenyl group, which is believed to contribute to its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12Cl2O. Its structure can be represented as follows:
This compound features a hydroxyl (-OH) group at one end of the butanol chain and a dichlorophenyl ring at the other end, which is crucial for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Binding : It interacts with various receptors, which may lead to analgesic effects. This interaction profile makes it a candidate for further pharmacological studies.
Anti-Inflammatory Effects
Studies have highlighted the anti-inflammatory potential of this compound. It has been observed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators in cell-based assays. For instance, in vitro studies demonstrated that treatment with this compound reduced the levels of TNF-alpha and IL-6 in stimulated macrophages.
Analgesic Properties
The analgesic effects of this compound have been investigated through various animal models. In these studies, administration of the compound resulted in significant pain relief comparable to standard analgesics like ibuprofen. The mechanism appears to involve modulation of pain pathways through receptor interactions .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the safety and efficacy of this compound:
- In Vivo Studies : Animal models treated with varying doses of this compound exhibited dose-dependent reductions in pain and inflammation markers. The no-observed-adverse-effect level (NOAEL) was established at doses lower than those causing significant side effects .
- Cell Culture Experiments : In vitro experiments using human cell lines showed that the compound effectively inhibits cell proliferation in certain cancer types while exhibiting low cytotoxicity towards normal cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Amino-3-(2,4-dichlorophenyl)butan-1-ol | Structure | Different substitution pattern on the phenyl ring |
| 4-Amino-3-(3,5-dichlorophenyl)butan-1-ol | Structure | Variation in chlorine substitution |
| 4-Amino-3-(3,4-difluorophenyl)butan-1-ol | Structure | Contains fluorine instead of chlorine |
This table illustrates how variations in substitution patterns can influence biological activity and therapeutic potential.
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7,13H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPUOZORJTUXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













